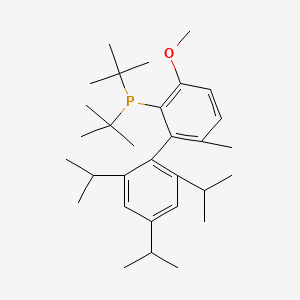

RockPhos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Improved processes for the preparation of biphenyl-based phosphine ligands like RockPhos have been presented in the literature . These new methods feature the use of Grignard reagents and catalytic amounts of copper, which are superior to the previous methods that required the use of t-butyllithium and stoichiometric amounts of copper . The use of less dangerous reagents provides a safer process, while the use of catalytic amounts of copper allows for the isolation of pure products in high yield .Molecular Structure Analysis

The empirical formula of RockPhos is C31H49OP . Its molecular weight is 468.69 . The SMILES string representation of RockPhos isCC1=C(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)C(P(C(C)(C)C)C(C)(C)C)=C(OC)C=C1 . Chemical Reactions Analysis

RockPhos has been shown to be effective for cross-coupling reactions like the arylation of aliphatic alcohols . It can also be employed in the 2-fluroethoxylation of bromo-chalcones in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

RockPhos is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has a melting point range of 121-131 °C .Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

RockPhos is utilized as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This application is crucial for the development of pharmaceuticals and complex organic molecules .

Conversion of Aryl Chlorides

This compound serves as a catalyst in the conversion of aryl chlorides into aryl methoxides. This transformation is significant in the synthesis of various organic compounds, including those with potential medicinal properties .

Synthesis of Heterocyclic Compounds

RockPhos can be employed in the synthesis of heterocyclic compounds, which are a core structure in many drugs and agrochemicals. Its use can enhance the efficiency and yield of these important reactions .

Protection Against Oxidative Degradation

In certain reactions, RockPhos has been used to protect cosmetics, drugs, and foods from oxidative degradation, thus extending their shelf life and maintaining their quality .

Formation of Electroluminescent Materials

The compound’s structural components can be used to form novel electroluminescent materials, which have applications in the development of new types of displays and lighting technologies .

Antioxidant Properties

RockPhos exhibits antioxidant properties, which can be leveraged in various fields such as food preservation, cosmetic formulation, and potentially in pharmaceuticals to protect against oxidative stress .

properties

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLAKCGAFNZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine | |

CAS RN |

1262046-34-3 |

Source

|

| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)